methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is connected to an amino acid derivative. The presence of the trifluoromethyl group often imparts significant biological activity and stability, making it a compound of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the reaction of 4-(trifluoromethyl)benzaldehyde with an amino acid ester under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-3-phenylpropanoate hydrochloride: Lacks the trifluoromethyl group, resulting in different biological activity and stability.
Methyl (3R)-3-amino-3-[4-(methyl)phenyl]propanoate hydrochloride: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
The presence of the trifluoromethyl group in methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and other scientific research areas.
Properties
CAS No. |
2648870-29-3 |
---|---|
Molecular Formula |
C11H13ClF3NO2 |
Molecular Weight |
283.7 |
Purity |
95 |
Origin of Product |
United States |
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